molecular formula C13H23BO4Si B1292860 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid CAS No. 900152-53-6

3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid

Cat. No.: B1292860
CAS No.: 900152-53-6
M. Wt: 282.22 g/mol
InChI Key: YENCFJOVWUOWKV-UHFFFAOYSA-N
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Description

3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a t-butyldimethylsilyloxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected using t-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

    Methoxylation: The protected phenol is then subjected to methoxylation using a methylating agent like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The methoxy and t-butyldimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in various reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenylboronic Acids: Formed through substitution reactions.

Scientific Research Applications

3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid has several scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Material Science: Used in the development of advanced materials with specific properties.

    Catalysis: Employed as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as Suzuki-Miyaura coupling. The t-butyldimethylsilyloxy and methoxy groups influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(T-Butyldimethylsilyloxy)phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-(T-Butyldimethylsilyloxy)-4-chlorophenylboronic acid

Uniqueness

3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid is unique due to the presence of both t-butyldimethylsilyloxy and methoxy groups on the phenyl ring. This combination of substituents imparts distinct reactivity and selectivity, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxy-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO4Si/c1-13(2,3)19(5,6)18-12-9-10(14(15)16)7-8-11(12)17-4/h7-9,15-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENCFJOVWUOWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648954
Record name (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900152-53-6
Record name B-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methoxyphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900152-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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